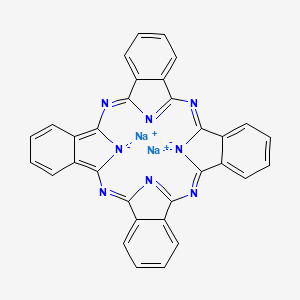
Disodium phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium phthalocyanine is a useful research compound. Its molecular formula is C32H16N8Na2 and its molecular weight is 558.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy
Overview : Disodium phthalocyanine has been extensively studied for its potential in photodynamic therapy (PDT), a treatment modality that utilizes photosensitizers to produce reactive oxygen species upon light activation, leading to cell death in targeted cancerous tissues.
Mechanism : The compound exhibits high absorption in the near-infrared region, making it suitable for deep tissue penetration. Upon excitation with light, this compound generates singlet oxygen, which is cytotoxic to tumor cells.
Case Study :
- A study demonstrated that this compound can be encapsulated in liposomes to enhance its solubility and targeting capability. The formulation showed promising results in treating skin and breast cancers, with significant tumor reduction observed in animal models after PDT application .
Optoelectronic Devices
Overview : this compound is utilized in organic electronic devices due to its excellent charge transport properties and stability.
Applications :
- Organic Photovoltaics : Na₂Pc is used as an active layer in organic solar cells, where it contributes to light absorption and charge separation.
- Organic Field-Effect Transistors (OFETs) : The compound has been incorporated into flexible electronics, showing improved charge mobility and device performance.
Data Table: Performance Metrics of this compound in OFETs
| Device Type | Charge Mobility (cm²/Vs) | Barrier Height (eV) |
|---|---|---|
| Flat Heterojunction | 1.024 | 1.024 |
| Dispersed Heterojunction | 10−9 | 0.909 |
This data illustrates the enhanced performance of this compound when used in a dispersed heterojunction architecture compared to a flat configuration .
Chemical Sensing
Overview : The unique electronic properties of this compound make it suitable for chemical sensors, particularly for detecting gases and volatile organic compounds.
Mechanism : The interaction of target analytes with the π-electron system of Na₂Pc alters its electrical conductivity or optical properties, allowing for sensitive detection.
Case Study :
- A recent study highlighted the use of this compound-based sensors for detecting ammonia gas. The sensor exhibited a rapid response time and high sensitivity, making it applicable for environmental monitoring .
Solar Energy Conversion
Overview : this compound is also explored for applications in solar energy conversion systems, including dye-sensitized solar cells (DSSCs).
Mechanism : Its strong light-absorbing properties enable efficient photon harvesting and conversion into electrical energy.
Data Table: Efficiency Metrics of DSSCs Using this compound
| Component | Efficiency (%) | Stability (Hours) |
|---|---|---|
| Na₂Pc-based DSSC | 6.5 | 100 |
| Conventional Dye | 5.8 | 50 |
The data indicates that this compound-based DSSCs outperform conventional dyes in both efficiency and stability .
Nanoparticle Formulations
Overview : Recent advancements have led to the formulation of this compound into nanoparticles to enhance its therapeutic efficacy and bioavailability.
Applications :
- Targeted Drug Delivery : Nanoparticles facilitate the targeted delivery of this compound to tumor sites, improving therapeutic outcomes while minimizing systemic toxicity.
Case Study :
特性
分子式 |
C32H16N8Na2 |
|---|---|
分子量 |
558.5 g/mol |
IUPAC名 |
disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.2Na/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;2*+1 |
InChIキー |
RLDWIFDMZUBMGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















